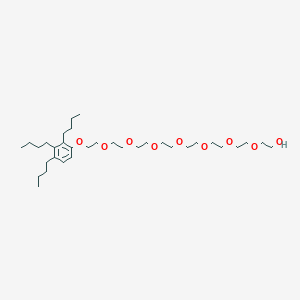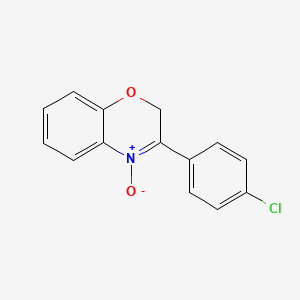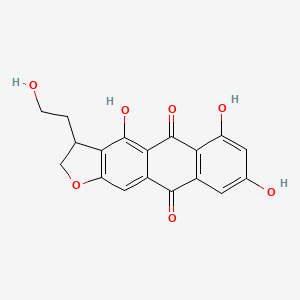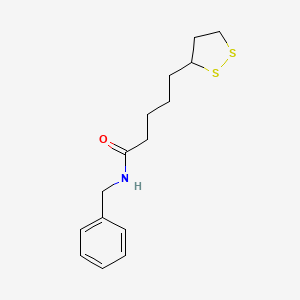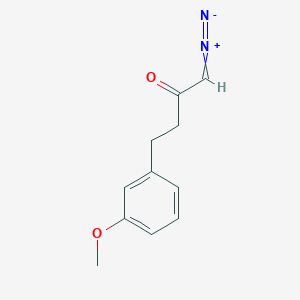
1-Diazonio-4-(3-methoxyphenyl)but-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazonio-4-(3-methoxyphenyl)but-1-en-2-olate is an organic compound known for its unique structure and reactivity It belongs to the class of diazonium compounds, which are characterized by the presence of a diazonium group (N₂⁺) attached to an aromatic ring
Métodos De Preparación
The synthesis of 1-Diazonio-4-(3-methoxyphenyl)but-1-en-2-olate typically involves the diazotization of an aromatic amine followed by coupling with an appropriate substrate. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine, such as 3-methoxyaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a suitable coupling partner, such as an enolate, to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
1-Diazonio-4-(3-methoxyphenyl)but-1-en-2-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, leading to the formation of substituted aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form azo compounds or reduction to form hydrazines.
Coupling Reactions: It can participate in coupling reactions with phenols, amines, and other aromatic compounds to form azo dyes.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Diazonio-4-(3-methoxyphenyl)but-1-en-2-olate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the preparation of advanced materials, such as conducting polymers and nanomaterials.
Medicinal Chemistry:
Analytical Chemistry: The compound is employed in various analytical techniques, including spectrophotometry and chromatography, for the detection and quantification of analytes.
Mecanismo De Acción
The mechanism of action of 1-Diazonio-4-(3-methoxyphenyl)but-1-en-2-olate involves the formation of reactive intermediates, such as diazonium ions and radicals, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds, resulting in the synthesis of desired products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the substrates involved.
Comparación Con Compuestos Similares
1-Diazonio-4-(3-methoxyphenyl)but-1-en-2-olate can be compared with other diazonium compounds, such as:
1-Diazonio-4-(4-methoxyphenyl)but-1-en-2-olate: Similar in structure but with a different substitution pattern on the aromatic ring.
1-Diazonio-3-methyl-4-phenyl-1,3-butadien-2-olate: Differing in the position and nature of the substituents.
(1Z)-1-Diazonio-3-(4-methylphenyl)-1-buten-2-olate: Another structurally related compound with variations in the substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Propiedades
Número CAS |
73706-63-5 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
1-diazo-4-(3-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-15-11-4-2-3-9(7-11)5-6-10(14)8-13-12/h2-4,7-8H,5-6H2,1H3 |
Clave InChI |
LZDMNUIUAITSDA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CCC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


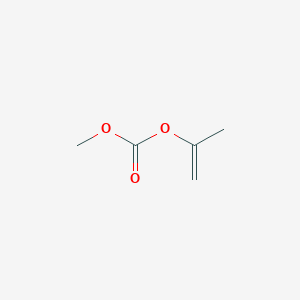
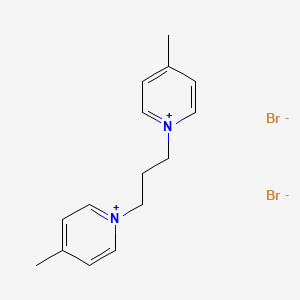
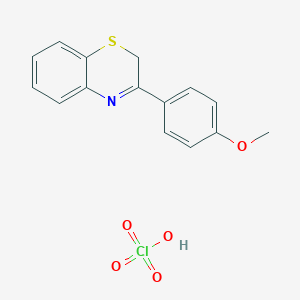
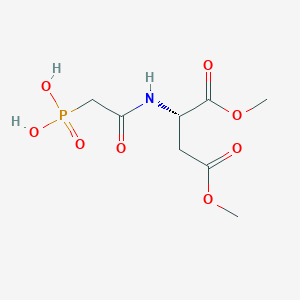
![2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14455307.png)

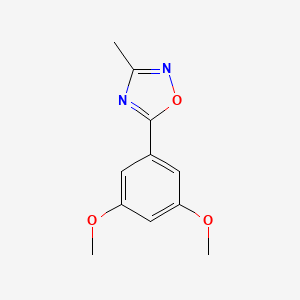
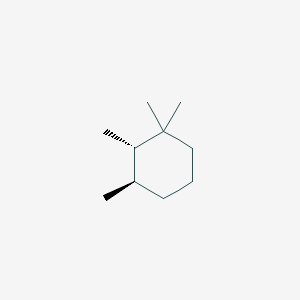
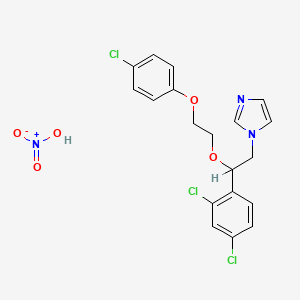
![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)
